rac-Cotinine-13C,d3

Beschreibung

BenchChem offers high-quality rac-Cotinine-13C,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-Cotinine-13C,d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-pyridin-3-yl-1-(trideuterio(113C)methyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-KQORAOOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gold Standard in Nicotine Exposure and Metabolism Studies: A Technical Guide to the Application of rac-Cotinine-13C,d3

This guide provides an in-depth technical overview of the critical role of rac-Cotinine-13C,d3 in modern biomedical research. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific principles and practical applications of this isotopically labeled internal standard for the accurate quantification of cotinine, the primary metabolite of nicotine. We will explore its utility in delineating nicotine metabolism, assessing tobacco smoke exposure, and supporting pharmacokinetic studies, underpinned by field-proven insights and detailed methodologies.

Introduction: The Significance of Cotinine and the Imperative for Precision

Nicotine, the primary psychoactive component of tobacco, undergoes rapid metabolism in the body, with approximately 70-80% being converted to cotinine.[1] This metabolic stability, coupled with a significantly longer half-life of about 15-20 hours compared to nicotine's 2 hours, establishes cotinine as a superior biomarker for assessing both active and passive tobacco smoke exposure.[2][3][4] Accurate measurement of cotinine levels in biological matrices such as plasma, urine, and saliva is paramount for a range of research applications, from clinical trials evaluating smoking cessation therapies to epidemiological studies on the health impacts of environmental tobacco smoke.

To achieve the high degree of accuracy and precision required in these studies, analytical methods must overcome inherent variabilities in sample preparation and instrumental analysis. This is where the principle of stable isotope dilution analysis, employing an isotopically labeled internal standard, becomes indispensable. rac-Cotinine-13C,d3, a synthetic version of cotinine enriched with one Carbon-13 atom and three deuterium atoms, represents a state-of-the-art tool for this purpose.

The Rationale for Isotopic Labeling:

The ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample extraction, derivatization, and ionization in the mass spectrometer. This ensures that any sample loss or matrix effects that suppress or enhance the analyte signal will equally affect the internal standard. By measuring the ratio of the analyte to the known concentration of the internal standard, a highly accurate quantification can be achieved.

Stable isotope labeled (SIL) internal standards are the gold standard because their near-identical structure to the analyte ensures they behave almost identically throughout the analytical process.[5] The combination of both ¹³C and deuterium (d3) in rac-Cotinine-13C,d3 offers distinct advantages. While deuterated standards are common, they can sometimes exhibit slight chromatographic shifts or be susceptible to isotopic exchange.[6][7] The incorporation of the heavier, non-exchangeable ¹³C isotope further enhances the stability and reliability of the internal standard, ensuring robust and reproducible results.

Core Application: Quantitative Analysis of Cotinine by LC-MS/MS

The primary application of rac-Cotinine-13C,d3 is as an internal standard for the quantification of cotinine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, making it the method of choice for detecting low concentrations of cotinine, particularly in studies of passive smoke exposure.

Experimental Workflow:

The following diagram illustrates a typical workflow for the quantification of cotinine in a biological matrix using rac-Cotinine-13C,d3 as an internal standard.

Caption: Workflow for cotinine quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol:

The following is a representative protocol for the analysis of cotinine in human plasma. This protocol is a composite of best practices and should be validated in the user's laboratory.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Initial Step: To a 100 µL aliquot of plasma sample, add 10 µL of a 100 ng/mL solution of rac-Cotinine-13C,d3 in methanol. Vortex for 10 seconds.

-

Protein Precipitation: Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the cotinine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 3-5 minutes is a good starting point.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following table outlines the MRM transitions for cotinine and its isotopically labeled internal standards.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cotinine | 177.1 | 80.1 | 25 |

| Cotinine-d3 | 180.1 | 80.1 | 25 |

| rac-Cotinine-13C,d3 | 181.1 (inferred) | 80.1 | ~25 (to be optimized) |

Note: The precursor ion for rac-Cotinine-13C,d3 is inferred based on its molecular structure. The optimal collision energy should be determined empirically.

3. Data Analysis and Quantification

-

A calibration curve is constructed by plotting the peak area ratio of unlabeled cotinine to rac-Cotinine-13C,d3 against the concentration of the cotinine standards.

-

The concentration of cotinine in the unknown samples is then calculated from this calibration curve.

Application in Nicotine Metabolism and Pharmacokinetic Research

The use of rac-Cotinine-13C,d3 extends beyond simple quantification of exposure. It is a powerful tool in pharmacokinetic (PK) and metabolism studies.

Nicotine Metabolism Pathway:

The major metabolic pathway of nicotine is its conversion to cotinine, primarily mediated by the cytochrome P450 enzyme CYP2A6.[1] Cotinine is then further metabolized to trans-3'-hydroxycotinine.

Caption: The primary metabolic pathway of nicotine to cotinine and trans-3'-hydroxycotinine.

In a research setting, a known amount of isotopically labeled nicotine (e.g., nicotine-d4) can be administered to a subject. By using rac-Cotinine-13C,d3 as the internal standard for the analysis of the resulting cotinine, researchers can accurately trace the metabolic fate of the administered nicotine dose. This allows for the precise determination of key pharmacokinetic parameters such as:

-

Rate of metabolism: How quickly nicotine is converted to cotinine.

-

Clearance: The rate at which the drug is removed from the body.

-

Volume of distribution: The extent to which a drug distributes into the body's tissues.

-

Half-life: The time it takes for the concentration of the drug to be reduced by half.

These studies are crucial for understanding individual variability in nicotine metabolism, which can be influenced by genetic factors, and for the development of more effective smoking cessation therapies.[8][9]

Conclusion: Ensuring Data Integrity in Nicotine and Cotinine Research

rac-Cotinine-13C,d3 stands out as a superior choice for an internal standard due to its enhanced isotopic stability and its ability to closely mimic the behavior of endogenous cotinine throughout the analytical process. By incorporating this tool into well-validated LC-MS/MS methodologies, researchers can have the utmost confidence in the accuracy and precision of their data, thereby advancing our understanding of the complex interplay between nicotine, its metabolites, and human health.

References

-

Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. (2024, August 1). MDPI. Retrieved February 9, 2026, from [Link]

-

LC-MS/MS chromatograms of urinary cotinine (COT-U) and cotinine-d3. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

-

Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. (2020, October 26). Restek. Retrieved February 9, 2026, from [Link]

-

Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023, June 22). PubMed. Retrieved February 9, 2026, from [Link]

-

Cotinine effects on nicotine metabolism. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

Metabolism of nicotine to cotinine studied by a dual stable isotope method. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. (n.d.). Oxford Academic. Retrieved February 9, 2026, from [Link]

-

(PDF) Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. (2021, June 3). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Validation and Verification of Analytical Testing Methods Used for Tobacco Products. (n.d.). U.S. Food and Drug Administration. Retrieved February 9, 2026, from [Link]

-

Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

Sources

- 1. Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phenxtoolkit.org [phenxtoolkit.org]

- 3. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Cotinine--metabolism, application as a biomarker and the effects on the organism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. salimetrics.com [salimetrics.com]

- 7. Effects upon in-vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to rac-Cotinine-13C,d3: Structure, Properties, and Applications in Modern Drug Development

This guide provides a comprehensive technical overview of rac-Cotinine-13C,d3, a critical tool for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but a deep understanding of the causality behind experimental choices and the principles of self-validating protocols. Every claim is substantiated with citations to authoritative sources, ensuring the highest level of scientific integrity.

Introduction: The Quintessential Internal Standard for Nicotine Metabolite Analysis

rac-Cotinine-13C,d3 is a stable isotope-labeled (SIL) analog of cotinine, the primary metabolite of nicotine.[1] Its utility in bioanalytical assays is paramount, particularly in pharmacokinetic and toxicokinetic studies where precise quantification of cotinine is essential for understanding nicotine metabolism and exposure.[2][3] The incorporation of both a carbon-13 (¹³C) atom and three deuterium (d3) atoms provides a significant mass shift from the unlabeled analyte, making it an ideal internal standard for mass spectrometry-based methods.[4] This guide will delve into the chemical structure, physicochemical properties, synthesis, and analytical applications of rac-Cotinine-13C,d3, with a focus on its role in enhancing the accuracy and reliability of bioanalytical data.

Chemical Structure and Physicochemical Properties

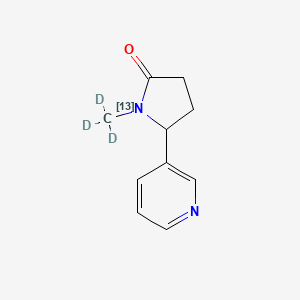

The chemical structure of rac-Cotinine-13C,d3 is fundamentally that of cotinine, with isotopic enrichment at specific positions. The designation "rac-" indicates a racemic mixture of both the (R) and (S) enantiomers. The "-¹³C" signifies the presence of a carbon-13 isotope, and "-d3" indicates three deuterium atoms, typically on the N-methyl group.

Below is a visualization of the chemical structure of rac-Cotinine-13C,d3, highlighting the positions of the isotopic labels.

Caption: A plausible synthetic route for rac-Cotinine-13C,d3.

Experimental Protocol: A Conceptual N-Trideuteromethylation and Oxidation

-

N-Trideuteromethylation of rac-Nornicotine:

-

Dissolve rac-nornicotine in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to deprotonate the secondary amine.

-

Introduce a ¹³C and trideuterated methylating agent, such as ¹³CD₃I or (¹³CD₃)₂SO₄. [5][6] * Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product, rac-Nicotine-¹³C,d₃, with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purify the crude product by column chromatography.

-

-

Oxidation of rac-Nicotine-¹³C,d₃ to rac-Cotinine-¹³C,d₃:

-

Several methods can be employed for the oxidation of nicotine to cotinine. A common laboratory-scale method involves the use of an oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.

-

Alternatively, enzymatic oxidation using nicotine oxidase can be a more selective approach.

-

The reaction progress is monitored by LC-MS to ensure complete conversion.

-

After the reaction, the product is extracted and purified using column chromatography or recrystallization to yield pure rac-Cotinine-¹³C,d₃.

-

Causality Behind Experimental Choices: The choice of a non-nucleophilic base is crucial to prevent side reactions with the methylating agent. The selection of the oxidizing agent and reaction conditions is critical to achieve high yield and purity of the final product, minimizing the formation of byproducts.

Analytical Characterization

The identity and purity of rac-Cotinine-13C,d3 are confirmed using a combination of analytical techniques, with NMR and mass spectrometry being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of rac-Cotinine-13C,d3 would be very similar to that of unlabeled cotinine, with the key difference being the absence of the N-methyl singlet. [7]The signals for the pyrrolidinone and pyridine ring protons would remain, providing confirmation of the core structure.

-

¹³C NMR: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton. [8][9]In the spectrum of rac-Cotinine-13C,d3, the signal corresponding to the N-methyl carbon would exhibit a characteristic coupling to the three deuterium atoms (a triplet of triplets in a fully coupled spectrum, though often observed as a broadened multiplet). The presence of a ¹³C-labeled carbon will result in a significantly enhanced signal for that specific carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of rac-Cotinine-13C,d3. The mass spectrum will show a molecular ion peak corresponding to the mass of the labeled compound (179.23 g/mol ), which is four mass units higher than unlabeled cotinine (176.22 g/mol ). [10]

Application in Bioanalysis: A Self-Validating System

The primary application of rac-Cotinine-13C,d3 is as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of cotinine in biological matrices such as plasma, urine, and saliva. [2][11] The Rationale for Using a Stable Isotope-Labeled Internal Standard

The use of a SIL-IS is considered the gold standard in quantitative bioanalysis for several key reasons: [4][12]

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Preparation Variability: Losses during sample extraction, handling, and injection are compensated for because the IS is added at the beginning of the sample preparation process and behaves identically to the analyte.

-

Improved Precision and Accuracy: By normalizing the analyte response to the IS response, the precision and accuracy of the analytical method are significantly improved.

Experimental Protocol: Quantification of Cotinine in Human Plasma by LC-MS/MS

This protocol is a representative example and should be optimized and validated for specific laboratory conditions.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of rac-Cotinine-13C,d3 (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate cotinine from other matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cotinine: 177.1 -> 98.1 (quantifier), 177.1 -> 80.1 (qualifier).

-

rac-Cotinine-13C,d3: 181.1 -> 100.1 (quantifier).

-

-

Optimize collision energies and other MS parameters for maximum signal intensity.

-

-

Data Analysis:

The concentration of cotinine in the plasma samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.

The Broader Context: Nicotine Metabolism and Regulatory Landscape

A thorough understanding of the nicotine-to-cotinine metabolic pathway is essential for interpreting the data obtained using rac-Cotinine-13C,d3.

Caption: The primary metabolic pathway of nicotine to cotinine.

Regulatory Perspective

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the validation of bioanalytical methods. [13][14][15][16]Both agencies recommend the use of a stable isotope-labeled internal standard for mass spectrometric assays whenever possible, as it provides the highest level of accuracy and precision. [17]The validation of the bioanalytical method must demonstrate specificity, sensitivity, accuracy, precision, and stability of the analyte and the internal standard. [18]

Conclusion

rac-Cotinine-13C,d3 is an indispensable tool in modern drug development and clinical research. Its use as an internal standard in bioanalytical assays provides a self-validating system that ensures the reliability and accuracy of quantitative data for cotinine. This in-depth technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, grounded in authoritative scientific principles and regulatory expectations. For researchers and scientists in the field, a thorough understanding and proper implementation of SIL-IS like rac-Cotinine-13C,d3 are fundamental to generating high-quality data that can withstand rigorous scientific and regulatory scrutiny.

References

Sources

- 1. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (-)-COTININE(486-56-6) 1H NMR spectrum [chemicalbook.com]

- 8. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rac Cotinine-d3 | CAS 110952-70-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. database.ich.org [database.ich.org]

A Comprehensive Technical Guide to the Mass Spectrometric Fragmentation of rac-Cotinine-¹³C,d₃

Introduction: The Analytical Imperative for Cotinine and Its Isotopologues

In the fields of toxicology, clinical chemistry, and drug metabolism, cotinine, the primary metabolite of nicotine, serves as the definitive biomarker for quantifying exposure to tobacco and nicotine products.[1][2][3] With a significantly longer biological half-life (8 to 30 hours) compared to its parent compound, nicotine (1-2 hours), cotinine provides a more accurate and reliable window into an individual's exposure level.[4][5]

The gold standard for the quantification of cotinine in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and specificity, crucial for distinguishing low-level environmental exposure from active use.[5][6] The bedrock of a robust and trustworthy LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). The compound rac-Cotinine-¹³C,d₃ represents such a standard, designed to mimic the chemical behavior of the analyte (unlabeled cotinine) during sample extraction, chromatography, and ionization, thereby correcting for analytical variability and matrix effects.[2]

This technical guide provides an in-depth exploration of the mass spectrometric fragmentation pathways of both unlabeled cotinine and its labeled analogue, rac-Cotinine-¹³C,d₃. Understanding these fragmentation patterns is not merely an academic exercise; it is fundamental to developing and validating selective, accurate, and defensible quantitative bioanalytical methods. We will dissect the mechanistic logic behind the observed product ions, demonstrating how the strategic placement of stable isotopes provides a self-validating system for confident analysis.

Section 1: The Foundation – Tandem Mass Spectrometry (MS/MS) for Cotinine Analysis

Modern quantitative bioanalysis of small molecules like cotinine predominantly relies on tandem mass spectrometry, typically performed on a triple quadrupole (QqQ) instrument. The process is a sequence of selection and fragmentation events designed to generate a highly specific signal for the target analyte.

The Workflow of Detection:

-

Liquid Chromatography (LC) Separation: The sample extract is first passed through an LC column (e.g., C18 or HILIC) to chromatographically separate cotinine from other endogenous and exogenous compounds in the matrix.[1][5]

-

Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source. For cotinine, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The acidic mobile phase facilitates the protonation of the cotinine molecule, forming the pseudomolecular ion, [M+H]⁺.

-

First Stage of Mass Selection (Q1): The first quadrupole (Q1) acts as a mass filter, set to allow only ions with the specific mass-to-charge ratio (m/z) of the protonated cotinine (the "precursor ion") to pass through.

-

Fragmentation (Q2): The selected precursor ions then travel into the second quadrupole (Q2), which functions as a collision cell. Here, they are accelerated and collided with an inert gas (e.g., argon or nitrogen). This process, known as Collision-Induced Dissociation (CID), imparts sufficient energy to reproducibly break the precursor ion into smaller, characteristic "product ions."

-

Second Stage of Mass Selection (Q3): The third quadrupole (Q3) filters the resulting fragments, allowing only specific, pre-defined product ions to reach the detector.

This precursor-to-product ion transition is the basis of Multiple Reaction Monitoring (MRM), a highly sensitive and selective acquisition mode that filters out chemical noise, enabling precise quantification even at very low concentrations.[7][8]

Section 2: Fragmentation Unveiled – The Signature of Unlabeled rac-Cotinine

When unlabeled cotinine is analyzed, it first forms a protonated precursor ion [M+H]⁺ at an m/z of 177.[1][9] Upon CID, this ion consistently yields two major, structurally significant product ions.

-

Precursor Ion: [C₁₀H₁₂N₂O + H]⁺ = m/z 177

The fragmentation primarily occurs at the C-C bond connecting the pyridine and pyrrolidone rings, which is a point of structural vulnerability.[10][11]

-

Product Ion 1: m/z 98: This ion represents the protonated N-methyl-2-pyrrolidinone moiety. Its formation results from the cleavage of the bond between the two heterocyclic rings.

-

Product Ion 2: m/z 80: This fragment corresponds to the pyridinylmethyl cation. Its consistent and abundant formation provides a crucial secondary transition for analytical confirmation.[1][12]

The selection of these two transitions (177 → 98 and 177 → 80) forms the basis of a robust MRM method for quantifying cotinine.

Sources

- 1. criver.com [criver.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 4. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nicotine and cotinine quantification after a 4-week inhalation of electronic cigarette vapors in male and female mice using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Signature of Quality: A Technical Guide to the Certificate of Analysis for rac-Cotinine-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Certificate of Analysis in Scientific Integrity

In the exacting world of scientific research and pharmaceutical development, the purity and identity of reference standards are paramount. The Certificate of Analysis (CoA) for an isotopically labeled compound such as rac-Cotinine-¹³C,d₃ is more than a mere quality control document; it is the foundational evidence of its suitability for use as an internal standard in quantitative bioanalysis. This guide, authored from the perspective of a Senior Application Scientist, will deconstruct a typical CoA for rac-Cotinine-¹³C,d₃, providing an in-depth explanation of the analytical techniques employed and a framework for interpreting the presented data. By understanding the causality behind the experimental choices, researchers can confidently assess the quality and reliability of this critical reagent.

Understanding rac-Cotinine-¹³C,d₃: A Key Tool in Nicotine Metabolite Research

rac-Cotinine-¹³C,d₃ is a stable isotope-labeled form of cotinine, the major metabolite of nicotine. The "rac" prefix indicates a racemic mixture of its enantiomers. The "-¹³C,d₃" designation signifies the incorporation of one carbon-13 isotope and three deuterium atoms (a heavy isotope of hydrogen) into the cotinine molecule. This deliberate mass increase allows it to be distinguished from the naturally occurring (unlabeled) cotinine in biological samples when using mass spectrometry. Its primary application is as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of cotinine in various matrices like plasma, urine, and saliva. This quantification is crucial in studies related to tobacco exposure, smoking cessation, and the pharmacokinetics of nicotine.

Deconstructing the Certificate of Analysis: A Section-by-Section Explanation

A CoA for a high-purity chemical standard is a comprehensive document that provides a detailed summary of its identity, purity, and other critical quality attributes. The following sections will delve into the typical components of a CoA for rac-Cotinine-¹³C,d₃, explaining the underlying scientific principles and methodologies.

Product Identification and General Information

This initial section provides fundamental details about the compound.

| Parameter | Example Value | Significance |

| Product Name | rac-Cotinine-¹³C,d₃ | The common name of the compound, including isotopic labeling. |

| CAS Number | 110952-70-0 | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous identification. |

| Molecular Formula | C₉¹³CH₉D₃N₂O | Denotes the elemental composition, specifying the presence of one ¹³C and three D atoms. |

| Molecular Weight | 180.24 g/mol | The mass of one mole of the compound, calculated based on its specific isotopic composition. |

| Lot Number | XXX-XX-X | A unique identifier for a specific production batch, ensuring traceability. |

| Appearance | White to off-white solid | A qualitative physical description of the material. |

| Storage Conditions | -20°C, protect from light | Recommended conditions to maintain the stability and integrity of the compound. |

Structural Confirmation and Identity Verification

Ensuring the correct chemical structure is the first and most critical step in certifying a reference standard.

The "Why": Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For rac-Cotinine-¹³C,d₃, MS is used to confirm the molecular weight and the successful incorporation of the stable isotopes.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of rac-Cotinine-¹³C,d₃ is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI).

-

Mass Analysis: The ions are then separated based on their m/z ratio in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Interpretation: The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured m/z of this peak should be very close to the theoretically calculated value for C₉¹³CH₉D₃N₂OH⁺.

Interpreting the Data:

| Parameter | Example Result | Interpretation |

| Theoretical Mass [M+H]⁺ | 181.1296 | The calculated exact mass of the protonated molecule. |

| Measured Mass [M+H]⁺ | 181.1298 | The experimentally determined mass. A close match (typically within 5 ppm) confirms the elemental composition and, by extension, the identity of the compound. |

Isotopic Enrichment: MS is also crucial for determining the isotopic purity of the labeled compound. The mass spectrum will show the distribution of different isotopologues (molecules with different isotopic compositions). A high isotopic enrichment means that the vast majority of the molecules contain the desired ¹³C and d₃ labels. The CoA may report this as a percentage. It is important to correct for the natural abundance of heavy isotopes in the unlabeled compound to accurately determine the level of enrichment from the labeling process.[1]

The "Why": NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It is used to confirm the connectivity of atoms and the overall structure of the cotinine molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: A small amount of the rac-Cotinine-¹³C,d₃ is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei is detected and plotted as a spectrum.

-

Data Interpretation: The ¹H NMR spectrum of rac-Cotinine-¹³C,d₃ should be consistent with the known spectrum of cotinine, with the key difference being the absence of a signal for the N-methyl protons, which have been replaced by deuterium atoms. The chemical shifts, splitting patterns, and integration of the remaining proton signals are analyzed to confirm the structure.[2][3]

Caption: Structural features of rac-Cotinine-¹³C,d₃ confirmed by NMR.

Purity Assessment

Determining the purity of a reference standard is crucial for accurate quantification in analytical methods.

The "Why": HPLC is a powerful separation technique used to determine the chemical purity of a compound. It separates the main compound from any impurities based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Experimental Protocol: Reversed-Phase HPLC with UV Detection

-

Sample Preparation: A precisely weighed amount of rac-Cotinine-¹³C,d₃ is dissolved in the mobile phase or a compatible solvent.

-

Chromatographic Separation: The sample is injected into the HPLC system. A common method for cotinine analysis is reversed-phase HPLC, which uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile with a pH modifier).[4] The components of the sample are separated as they travel through the column at different speeds.

-

Detection: As the separated components exit the column, they pass through a UV detector, which measures their absorbance at a specific wavelength (typically around 260 nm for cotinine).

-

Data Analysis: The output is a chromatogram, which is a plot of UV absorbance versus time. The main compound should appear as a single, sharp, and symmetrical peak. Any impurities will appear as separate peaks. The purity is calculated by the area percent method:

% Purity = (Area of the main peak / Total area of all peaks) x 100 [5]

Interpreting the Data:

| Parameter | Example Result | Interpretation |

| Purity (by HPLC) | 99.8% | Indicates that 99.8% of the UV-absorbing material in the sample is the desired compound. A high purity value (typically >98%) is essential for a reference standard. |

| Chromatogram | A single major peak with minimal baseline noise and no significant impurity peaks. | Visually confirms the high purity of the compound. |

Caption: A simplified workflow for HPLC purity analysis.

Content and Concentration

For standards sold in solution or those that are hygroscopic, determining the exact amount of the active compound is critical.

The "Why": Water can be a significant impurity in solid chemical standards, affecting their true concentration. Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content.[6][7] Unlike methods like loss on drying, KF titration is specific to water and is not affected by other volatile components.[8]

Experimental Protocol: Coulometric or Volumetric Karl Fischer Titration

-

Sample Introduction: A precisely weighed amount of the rac-Cotinine-¹³C,d₃ is introduced into the KF titration cell containing a special reagent.

-

Titration: The KF reagent contains iodine, which reacts stoichiometrically with water. In volumetric titration, the iodine-containing titrant is added until all the water has reacted. In coulometric titration, iodine is generated electrochemically.

-

Endpoint Detection: The endpoint of the titration is detected electrochemically.

-

Calculation: The amount of water is calculated based on the amount of iodine consumed.

Interpreting the Data:

| Parameter | Example Result | Interpretation |

| Water Content (by Karl Fischer) | 0.2% | This value is used to correct the purity of the standard for its water content, allowing for the calculation of the "purity as is" versus the "purity on an anhydrous basis." |

The "Why": Organic solvents are often used in the synthesis and purification of chemical standards. Residual amounts of these solvents can remain in the final product. It is important to identify and quantify these residual solvents to ensure they do not interfere with analytical methods and to assess the overall purity of the standard. Regulatory guidelines, such as USP <467>, classify residual solvents based on their toxicity and set limits for their presence in pharmaceutical products.[9][10][11][12]

Experimental Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

-

Sample Preparation: A weighed amount of the standard is placed in a sealed vial and heated.

-

Headspace Injection: The volatile solvents in the headspace (the gas above the sample) are injected into a gas chromatograph.

-

Separation and Detection: The solvents are separated based on their boiling points and polarity in the GC column and then identified and quantified by a mass spectrometer.

Interpreting the Data:

The CoA will list any identified residual solvents and their concentrations, which should be below specified limits.

Trace Metal Analysis

The "Why": Trace amounts of heavy metals can be introduced during the manufacturing process from catalysts or equipment. These impurities can be toxic and may interfere with certain analytical techniques.

Experimental Protocol: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

-

Sample Digestion: The sample is dissolved and digested, typically in acid, to break down the organic matrix.

-

Analysis: The digested sample is introduced into the ICP-MS, which atomizes and ionizes the sample. The ions are then separated by their mass-to-charge ratio and detected. ICP-MS is highly sensitive and can detect metals at very low concentrations.[13]

Interpreting the Data:

The CoA will report the levels of specific heavy metals, which should be below established safety limits.[14][15]

Conclusion: A Self-Validating System of Quality

References

-

Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

ChromaNik Technologies Inc. (n.d.). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Peak Purity Analysis. Retrieved from [Link]

-

Eurofins. (2022). Heavy Metals Testing. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Heavy Metals - StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR-TS: de novo molecule identification from NMR spectra - PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. Retrieved from [Link]

-

Pharmaguideline. (2011, June 30). Heavy Metals Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of nicotine in MeOD. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS chromatograms of urinary cotinine (COT-U) and cotinine-d3. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

-

Separation Science. (2024, December 9). Residual Solvent Analysis for the Pharmaceutical Industry. Retrieved from [Link]

-

Symbiont. (2025, November 4). How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog. Retrieved from [Link]

-

Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

Sources

- 1. almacgroup.com [almacgroup.com]

- 2. researchgate.net [researchgate.net]

- 3. atmoschem.community.uaf.edu [atmoschem.community.uaf.edu]

- 4. Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]

- 5. torontech.com [torontech.com]

- 6. mt.com [mt.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. metrohm.com [metrohm.com]

- 9. agilent.com [agilent.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Residual Solvent Analysis Information | Thermo Fisher Scientific - RU [thermofisher.com]

- 12. sepscience.com [sepscience.com]

- 13. Heavy Metals - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. eurofins.com.au [eurofins.com.au]

- 15. Heavy Metals Testing | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Long-Term Stability of rac-Cotinine-13C,d3 in Methanol

Executive Summary

In the realm of bioanalysis, particularly in toxicological and pharmacokinetic studies, the integrity of analytical standards is paramount. Isotopically labeled compounds, such as racemic (rac)-Cotinine-13C,d3, serve as critical internal standards for the precise quantification of cotinine, the primary biomarker for nicotine exposure.[1][2][3] This guide provides an in-depth technical framework for establishing the long-term stability of rac-Cotinine-13C,d3 when stored in methanol, a prevalent solvent for stock solutions. By synthesizing principles from regulatory guidelines with practical, field-proven methodologies, this document offers researchers and drug development professionals a comprehensive approach to ensuring the accuracy and reproducibility of their analytical data. We will explore the chemical rationale for stability testing, provide detailed experimental protocols, and discuss the interpretation of stability data, thereby creating a self-validating system for the lifecycle management of this crucial reference material.

The Foundational Role of Stable Isotope Labeled (SIL) Internal Standards

Quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[4][5] The accuracy of this technique hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. An ideal IS co-elutes with the analyte and exhibits identical ionization behavior, but is mass-differentiated.

Stable Isotope Labeled (SIL) internal standards, like rac-Cotinine-13C,d3, are considered the superior choice.[6] They share near-identical physicochemical properties with the unlabeled analyte, ensuring they track the analyte through extraction, chromatography, and ionization, thus compensating effectively for matrix effects and other sources of analytical variability.[7] However, this premise holds true only if the SIL standard itself is chemically stable throughout its storage and use. Degradation of the standard solution would lead to an inaccurate IS concentration, directly compromising the accuracy of the quantitative results. Therefore, a rigorous, evidence-based stability program is not merely a regulatory formality but a cornerstone of scientific integrity.

Potential Degradation Pathways and Chemical Considerations

Cotinine is a pyrrolidinone derivative containing a lactam ring and a pyridine ring.[3] While generally stable, its structure presents potential sites for chemical degradation over long-term storage, even in a relatively benign solvent like methanol.

-

Hydrolysis: The lactam ring is susceptible to hydrolysis, which would open the ring to form a carboxylic acid derivative. This reaction can be catalyzed by trace amounts of water in the methanol or by acidic/basic impurities.

-

Oxidation: The pyridine ring and the pyrrolidinone ring can be subject to oxidation, potentially forming N-oxides or other oxidative artifacts.[8] Dissolved oxygen in the solvent is a key reactant in such processes.

-

Solvent Interaction: Although methanol is a common and relatively inert solvent, the possibility of esterification or other reactions, especially if initiated by light (photodegradation) or heat, cannot be entirely dismissed without empirical evidence.[9][10]

The isotopic labels themselves (¹³C and Deuterium) are generally stable. The ¹³C label is non-exchangeable. Deuterium labels on a methyl group, as in Cotinine-d3, are also highly stable and not prone to exchange with protons from the solvent under typical storage conditions.[6]

Designing a Robust Long-Term Stability Study

A long-term stability study must be systematically designed to evaluate the integrity of the rac-Cotinine-13C,d3 solution over a proposed storage period. The design should be guided by principles outlined in regulatory documents such as the ICH Q1A(R2) guidelines.[11]

Key Study Parameters

-

Concentration: A typical stock solution concentration (e.g., 1 mg/mL) should be used.

-

Storage Conditions: Multiple conditions are necessary to assess stability under both ideal and stress scenarios.

-

Recommended: -20°C (Typical freezer storage)

-

Accelerated: 4°C (Refrigerated) and 25°C (Room Temperature)

-

-

Time Points: A sufficient number of time points are needed to establish a stability profile.

-

Schedule: 0, 1, 3, 6, 12, 18, and 24 months.

-

-

Container Closure System: The choice of container is critical.

-

Recommendation: Amber glass vials with PTFE-lined screw caps to protect from light and prevent leaching or solvent evaporation.

-

-

Replicates: A minimum of three replicate vials should be stored for each condition and time point to ensure statistical validity.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the stability study.

Caption: Workflow for the long-term stability assessment of rac-Cotinine-13C,d3.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Stability Solutions

-

Materials: rac-Cotinine-13C,d3 (neat solid, certified reference material), HPLC-grade Methanol, Class A volumetric flasks, calibrated analytical balance, amber glass vials with PTFE-lined caps.

-

Procedure:

-

Allow the neat material container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Accurately weigh approximately 10 mg of rac-Cotinine-13C,d3 into a 10 mL volumetric flask.

-

Record the exact weight.

-

Add approximately 8 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Bring the flask to final volume with methanol and mix thoroughly by inverting 15-20 times. This is the Stock Solution (1 mg/mL) .

-

Aliquot the stock solution into the pre-labeled amber glass vials for the stability study.

-

Tightly cap all vials.

-

Protocol 2: Analytical Methodology for Stability Assessment (LC-MS/MS)

This protocol establishes a self-validating system by comparing the stored sample against a freshly prepared reference standard at each time point.

-

Sample Preparation:

-

At each time point, retrieve three vials from each storage condition.

-

Prepare a fresh reference standard solution of rac-Cotinine-13C,d3 in methanol at the same nominal concentration (1 mg/mL).

-

Prepare working solutions by diluting both the "test" (stored) and "fresh" solutions 1:1000 in methanol (e.g., 10 µL into 990 µL, then 10 µL of that into 990 µL) to a final concentration of 1 µg/mL.

-

-

LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: A C18 or Phenyl-Hexyl column is suitable for good retention and peak shape.[12][13] (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: A fast gradient from 5% to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions:

-

rac-Cotinine-13C,d3: Since the exact positions of the ¹³C label can vary, the specific transition must be determined by infusing the standard. Assuming one ¹³C in the pyridine ring and d3 on the N-methyl group, the precursor ion would be approximately m/z 180.2. A common fragment is the loss of the pyrrolidinone ring structure. The product ion would be determined experimentally.

-

Example (Hypothetical): Q1: 180.2 amu -> Q3: 80.1 amu. (This must be optimized empirically).

-

-

-

Analysis Sequence:

-

Inject a blank (methanol) to ensure no carryover.

-

Inject the "fresh" reference solution six times to establish its response and precision.

-

Inject the "test" solutions from each replicate vial and storage condition in triplicate.

-

Inject the "fresh" reference solution again at the end of the sequence to confirm system stability.

-

Data Analysis and Acceptance Criteria

The stability of the solution is determined by comparing the mean peak area of the test samples to the mean peak area of the freshly prepared reference samples.

Calculation: Stability (%) = (Mean Peak Area of Test Sample / Mean Peak Area of Fresh Sample) x 100

Acceptance Criteria: The solution is considered stable if the mean calculated percentage is within 85.0% to 115.0% of the fresh sample response. Additionally, the precision of replicate injections should be ≤15% RSD. This range is consistent with general bioanalytical method validation guidance.

Table 1: Illustrative Long-Term Stability Data for rac-Cotinine-13C,d3 (1 mg/mL in Methanol)

| Storage Condition | Time Point | Mean Stability (%) vs. Fresh | Pass/Fail | Observations |

| -20°C | 1 Month | 101.2% | Pass | No change |

| 3 Months | 99.8% | Pass | No change | |

| 6 Months | 100.5% | Pass | No change | |

| 12 Months | 98.9% | Pass | No change | |

| 24 Months | 99.1% | Pass | No change | |

| 4°C | 1 Month | 100.1% | Pass | No change |

| 3 Months | 98.5% | Pass | No change | |

| 6 Months | 97.2% | Pass | No change | |

| 12 Months | 94.8% | Pass | Slight downward trend | |

| 24 Months | 91.5% | Pass | Within limits | |

| 25°C | 1 Month | 99.5% | Pass | No change |

| 3 Months | 95.1% | Pass | No change | |

| 6 Months | 89.8% | Pass | Approaching lower limit | |

| 12 Months | 84.2% | Fail | Below 85.0% limit | |

| 24 Months | 76.4% | Fail | Significant degradation |

Conclusions and Best Practices

Based on the principles and illustrative data presented, rac-Cotinine-13C,d3 in methanol exhibits excellent long-term stability when stored under appropriate conditions.

Authoritative Recommendations:

-

Primary Storage: Stock solutions of rac-Cotinine-13C,d3 in methanol should be stored at -20°C or colder in tightly sealed amber glass vials. Under these conditions, the solution can be expected to be stable for at least 24 months .

-

Short-Term Storage: For routine use, solutions may be stored at 4°C for periods up to 6 months.

-

Avoid Room Temperature: Storage at room temperature (25°C) is not recommended for periods longer than 3 months, as significant degradation may occur.[8]

-

Handling: Always allow solutions to fully equilibrate to room temperature before opening to prevent solvent evaporation and concentration changes.

-

Verification: It is incumbent upon each laboratory to perform its own stability validation to confirm these findings with their specific lots of material and solvent.[14][15]

By adhering to these guidelines, researchers can ensure the integrity of their rac-Cotinine-13C,d3 internal standard, which is fundamental to producing reliable and accurate bioanalytical data in nicotine-related research.

References

-

Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. (n.d.). ACS Omega. Retrieved February 5, 2026, from [Link]

-

Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195. (2021). Applied and Environmental Microbiology. Retrieved February 5, 2026, from [Link]

-

Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195. (2021). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. (2021). MDPI. Retrieved February 5, 2026, from [Link]

-

Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. (2021). PubMed. Retrieved February 5, 2026, from [Link]

-

Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. (2021). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Cotinine. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

-

SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine. (n.d.). Fisher Scientific. Retrieved February 5, 2026, from [Link]

-

Characterization of cotinine degradation in a newly isolated Gram-negative strain Pseudomonas sp. JH-2. (2024). PubMed. Retrieved February 5, 2026, from [Link]

-

Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Nicotine Degradation by Trametes versicolor: Insights from Diverse Environmental Stressors and Wastewater Medium. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. (2025). U.S. Food and Drug Administration. Retrieved February 5, 2026, from [Link]

-

Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]

-

nicotine degradation IV. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

-

A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Cotinine. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

-

LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. (n.d.). Charles River Laboratories. Retrieved February 5, 2026, from [Link]

-

FDA Stability Testing Regulations For Pharmaceuticals. (2024). BioBoston Consulting. Retrieved February 5, 2026, from [Link]

-

Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. Retrieved February 5, 2026, from [Link]

-

ASEAN Guideline on Stability Study of Drug Product. (2005). U.S. Food and Drug Administration. Retrieved February 5, 2026, from [Link]

-

How To Properly Store Your Radiolabeled Compounds. (n.d.). Moravek. Retrieved February 5, 2026, from [Link]

-

Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. (2024). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. (2020). Restek. Retrieved February 5, 2026, from [Link]

-

Investigation of the Relationship Between Nicotine and Cotinine Concentrations in Human Biological Samples by a GC-MS Method. (n.d.). Retrieved February 5, 2026, from [Link]

-

FDA 483s and Warning Letters concerning Stability Testing. (2023). GMP Journal. Retrieved February 5, 2026, from [Link]

-

Use of Stable Isotope Internal Standards for Trace Organic Analysis. (n.d.). Retrieved February 5, 2026, from [Link]

-

Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. (n.d.). Frontiers. Retrieved February 5, 2026, from [Link]

-

FDA Stability Testing. (n.d.). Scribd. Retrieved February 5, 2026, from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

Vitamin D3. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

Sources

- 1. Cotinine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. biobostonconsulting.com [biobostonconsulting.com]

- 15. FDA 483s and Warning Letters concerning Stability Testing - GMP Journal [gmp-journal.com]

Definitive Guide: Isotopic Purity Determination of rac-Cotinine-13C,d3

To the Audience of Researchers, Scientists, and Drug Development Professionals:

This guide details the technical protocol for determining the isotopic purity of rac-Cotinine-13C,d3 (1-Methyl-13C,d3-5-(3-pyridinyl)-2-pyrrolidinone).

As a Senior Application Scientist, I must emphasize that for Stable Isotope Labeled (SIL) internal standards, Chemical Purity (is it Cotinine?) and Isotopic Purity (is it labeled?) are distinct critical quality attributes. While chemical impurities dilute your standard, isotopic impurities (specifically the M+0 "native" isotopologue) actively falsify your quantitative data by contributing to the analyte signal.[][2]

Analyte Profile & Labeling Architecture

Before analysis, you must understand the mass shift architecture to interpret the mass spectrum correctly.[][2]

-

Labeling Position:

-methyl group ( -

Mass Shift: +4 Da relative to native Cotinine.[][2]

-

Target Monoisotopic Mass (

): ~181.11 Da (Protonated -

Critical Impurity (

): ~177.10 Da (Native Cotinine).[][2]

Note on Chirality: The prefix rac indicates a racemic mixture (50:50

Analytical Strategy: The Multi-Modal Workflow

Isotopic purity cannot be determined by HPLC-UV alone, as the labeled and unlabeled forms co-elute and have identical extinction coefficients.[][2] The determination requires a high-resolution mass spectrometry (HRMS) approach, supported by NMR for structural confirmation.[][2]

Workflow Diagram

Figure 1: Analytical workflow for validating stable isotope labeled internal standards.

Methodology: LC-HRMS Protocol[1]

This is the gold standard method. Low-resolution instruments (Triple Quad) can be used but often merge the M+3 and M+4 isotopes if resolution is insufficient, or fail to distinguish isobaric chemical impurities.[][2]

A. Sample Preparation[1][2][8][9][10]

-

Solvent: Methanol (LC-MS Grade).[][2]

-

Concentration: Prepare a 10 µg/mL stock, dilute to ~1 µg/mL for injection.

-

Crucial Step: Do not use plastic tubes that may leach phthalates (isobaric interferences).[][2] Use silanized glass vials.

B. LC Conditions (Inlet)

The goal is not complex separation but delivering a clean peak to the source.[][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[][2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[][2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[][2]

-

Gradient: 5% B to 95% B over 5 minutes. (Cotinine elutes early/mid-gradient).[][2]

C. MS Conditions (Detection)[1][2][8]

-

Ionization: ESI Positive Mode (

). -

Resolution: >30,000 FWHM (Orbitrap) or equivalent Q-TOF.[][2]

-

Scan Range: m/z 150 – 250 (Narrow range maximizes sensitivity for isotopologues).

-

AGC Target:

(Avoid space charge effects which distort isotopic ratios).

Data Analysis & Calculations

This is the most critical section. You are looking for the "Isotopic Distribution."[][2][8]

The Spectrum

You will observe a cluster of peaks.[][2] For rac-Cotinine-13C,d3 (

- ~177.10: M+0 (Native Cotinine - The Impurity )[]

-

~178.10: M+1 (Natural

-

~180.11: M+3 (Incomplete labeling, e.g.,

-

~181.11: M+4 (Target Analyte:

-

~182.11: M+5 (Natural

Calculation of Isotopic Purity

Do not rely on "Atom Percent Excess" for IS qualification.[][2] Use % Relative Enrichment .

[][2]Calculation of Native Impurity (Critical for IS)

This determines if the standard is suitable for low-level quantitation.[][2]

Acceptance Criteria:

-

Isotopic Purity:

(Ideally >99%).[][2][9] -

Native Impurity (M+0):

(Strict limit for high-sensitivity assays).

Structural Verification (NMR)[1][2]

While MS gives mass, NMR confirms the location of the label, ensuring the stability of the isotope.[][2]

-

1H NMR:

-

Native Cotinine: Shows a sharp singlet for the

-methyl group at -

rac-Cotinine-13C,d3: The

-methyl signal should be absent (due to deuterium silencing) or appear as a tiny, complex multiplet (due to residual protons coupled to

-

-

13C NMR:

Common Pitfalls & Troubleshooting

| Issue | Cause | Solution |

| High M+3 Signal | Incomplete Deuteration ( | Generally acceptable if M+0 is low.[][2] Correct concentration calculations. |

| High M+0 Signal | Contamination with native standard or poor synthesis.[][2] | Reject batch. This will cause false positives in patient samples.[][2] |

| Back-Exchange | Acidic protons exchanging with solvent.[][2] | The |

| Signal Saturation | Detector saturation in MS. | Dilute sample. Saturation compresses the major peak (M+4), artificially inflating impurities.[][2] |

References

-

Determination of Isotopic Purity by Accurate Mass LC/MS . Vertex AI Search / ResearchGate.[2] (Methodology for calculating isotopic enrichment using corrected intensities).

-

rac-Cotinine-d3 Product Specifications . LGC Standards / Toronto Research Chemicals.[2] (Commercial specifications for deuterated cotinine standards). [][2]

-

Cotinine Structure and Properties . PubChem / NIH.[][2] (Molecular weight and structural data for native cotinine).

-

LC-MS/MS Method for Cotinine Analysis . Journal of Analytical Toxicology / PubMed. (Application of deuterated internal standards in bioanalysis).

-

1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone-13C,d3 Product Page . MedChemExpress. (Confirmation of the specific 13C,d3 labeling pattern).

Sources

- 2. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone-13C,d3 | Pig Health [medisonventures.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. (R,S)-Anabasine | TRC-A637175-100MG | LGC Standards [lgcstandards.com]

- 8. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Synthesis and Purification of rac-Cotinine-¹³C,d₃: A Technical Guide for Researchers

This guide provides a comprehensive overview of a plausible synthetic route and purification strategy for racemic Cotinine-¹³C,d₃, an isotopically labeled analog of cotinine essential for metabolism, pharmacokinetic, and toxicology studies. As a crucial biomarker for tobacco smoke exposure, stable isotope-labeled cotinine serves as an invaluable internal standard for quantitative analysis by mass spectrometry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the proposed methodologies.

Introduction: The Significance of Isotopically Labeled Cotinine

Cotinine is the primary metabolite of nicotine and its concentration in biological fluids is a reliable indicator of exposure to tobacco smoke.[1][3] The use of stable isotope-labeled internal standards, such as rac-Cotinine-¹³C,d₃, is the gold standard in bioanalytical method development. These standards exhibit nearly identical chemical and physical properties to the analyte of interest, but their increased mass allows for clear differentiation in mass spectrometric analyses. This co-elution with the analyte during chromatography helps to correct for variations in sample preparation and instrument response, ensuring the accuracy and precision of quantitative results.[4][5] The specific labeling pattern of ¹³C and deuterium (d₃) provides a significant mass shift, minimizing the risk of isotopic cross-talk.

Proposed Synthetic Strategy: A Multi-Step Approach

The proposed synthesis involves a two-stage process:

-

Synthesis of rac-Nicotine-¹³C,d₃: This will be achieved through a convergent synthesis, preparing a labeled pyrrolidine fragment and coupling it with a pyridine derivative.

-

Oxidation of rac-Nicotine-¹³C,d₃ to rac-Cotinine-¹³C,d₃: A controlled oxidation will be employed to convert the synthesized labeled nicotine into the desired cotinine analog.

Figure 1: Proposed workflow for the synthesis and purification of rac-Cotinine-¹³C,d₃.

Experimental Protocols

Part 1: Synthesis of rac-Nicotine-¹³C,d₃

This synthesis is adapted from known methods for preparing nicotine analogs.[6][7] The key is the introduction of the ¹³C label in the pyrrolidine ring and the deuterated methyl group.

Step 1.1: Synthesis of 4-chloro-1-(pyridin-3-yl)butan-1-one-¹³C

The synthesis begins with the preparation of a ¹³C-labeled Grignard reagent from a suitable labeled precursor, which is then reacted with a pyridine derivative. A plausible starting material would be a ¹³C-labeled butyrolactone, converted to the corresponding 4-chlorobutyryl chloride.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon) is charged with magnesium turnings.

-

Grignard Reagent Formation: A solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, 3-pyridylmagnesium bromide.

-

Coupling Reaction: The flask is cooled to 0°C, and a solution of 4-chlorobutyryl chloride-¹³C in anhydrous THF is added dropwise. The ¹³C label is strategically placed at the carbonyl carbon.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 1.2: Reductive Cyclization to form Nornicotine-¹³C

The resulting keto-chloride undergoes a reductive amination and cyclization to form the nornicotine skeleton.

-

Reaction Conditions: The crude 4-chloro-1-(pyridin-3-yl)butan-1-one-¹³C is dissolved in methanol, and ammonium acetate is added, followed by sodium cyanoborohydride. The reaction mixture is stirred at room temperature.

-

Mechanism: The ammonium acetate provides an ammonia source for the formation of an intermediate imine, which is subsequently reduced and cyclizes to form racemic nornicotine-¹³C.

-

Purification: The solvent is removed in vacuo, and the residue is taken up in water and basified with sodium hydroxide. The product is extracted with dichloromethane, and the combined organic extracts are dried and concentrated.

Step 1.3: N-methylation with Deuterated Methyl Iodide to yield rac-Nicotine-¹³C,d₃

The final step in the synthesis of the labeled nicotine is the introduction of the deuterated methyl group.

-

Reaction: The synthesized nornicotine-¹³C is dissolved in a suitable solvent such as acetonitrile. A mild base, such as potassium carbonate, is added, followed by the addition of deuterated methyl iodide (CD₃I).

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation: The reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to yield pure rac-Nicotine-¹³C,d₃.

Part 2: Oxidation of rac-Nicotine-¹³C,d₃ to rac-Cotinine-¹³C,d₃